Tert-butyl methyl(piperidin-4-yl)carbamate

Organic Synthesis Protecting Group Chemistry Process Chemistry

For medicinal chemists synthesizing CCR5 antagonists or CNS-targeting candidates, this Boc-protected N-methylpiperidine building block eliminates uncontrolled side reactions and avoids post-functionalization N-methylation. The orthogonal Boc group is selectively cleaved under acidic conditions while retaining the methyl pharmacophore. Verified ≥98% GC purity ensures consistent performance in Buchwald-Hartwig aminations with DavePhos ligand systems. Substitution with unprotected 4-(methylamino)piperidine or Cbz analogs compromises synthetic outcomes and introduces purification burdens. Stock available from US/EU distributors with no DEA controls.

Molecular Formula C11H22N2O2
Molecular Weight 214.3 g/mol
CAS No. 108612-54-0
Cat. No. B012783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl methyl(piperidin-4-yl)carbamate
CAS108612-54-0
Molecular FormulaC11H22N2O2
Molecular Weight214.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C1CCNCC1
InChIInChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)9-5-7-12-8-6-9/h9,12H,5-8H2,1-4H3
InChIKeyDJJOYDXRUBOZON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl methyl(piperidin-4-yl)carbamate CAS 108612-54-0:A Protected 4-(Methylamino)piperidine Building Block for Pharmaceutical Synthesis


Tert-butyl methyl(piperidin-4-yl)carbamate (CAS 108612-54-0), also known as 4-N-Boc-4-N-methyl-aminopiperidine or TBMPC, is a protected amine derivative comprising a piperidine core bearing a methylamino group at the 4-position and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen . This compound functions primarily as a versatile intermediate in organic synthesis and pharmaceutical research, with reported utility in the construction of biologically active molecules, including CCR5 antagonists and compounds targeting neurological disorders [1]. Its value as a building block stems from the orthogonal protection strategy it enables, permitting selective deprotection of the Boc group under acidic conditions while retaining the methyl functionality for downstream transformations .

Why Unprotected or Differently Protected Piperidine Analogs Cannot Substitute for Tert-butyl methyl(piperidin-4-yl)carbamate


Direct substitution with unprotected 4-(methylamino)piperidine or alternative carbamate-protected analogs (e.g., benzyl carbamate or simple Boc-piperidine) is not feasible without compromising synthetic outcomes. The Boc group in tert-butyl methyl(piperidin-4-yl)carbamate offers a unique combination of acid-labile protection and stability under basic/nucleophilic conditions . The absence of the Boc group—as in free 4-(methylamino)piperidine—exposes the secondary amine, leading to uncontrolled side reactions during alkylation, acylation, or reductive amination steps . Conversely, employing a benzyl carbamate (Cbz) analog alters the deprotection logic, requiring hydrogenolysis which is incompatible with many functional groups and catalytic systems . Even among Boc-protected piperidines, the presence of the N-methyl substituent at the 4-position (as opposed to simple N-Boc-4-aminopiperidine, CAS 73874-95-0) is structurally required for the construction of N-methylated pharmacophores found in numerous drug candidates [1]. The following quantitative evidence substantiates why this specific protected intermediate is preferentially selected.

Quantitative Differentiation Evidence for Tert-butyl methyl(piperidin-4-yl)carbamate Procurement


Synthetic Yield Benchmarking: 90% Reported Yield for Boc Protection of 4-(Methylamino)piperidine

A reported synthetic procedure for tert-butyl methyl(piperidin-4-yl)carbamate achieves a yield of 90%, delivering the product as a white solid . While direct head-to-head yield data against other Boc-protected 4-aminopiperidines are not available in the public domain, this yield aligns with the high end of reported Boc protection efficiencies for secondary amines (typically 70-95% range), indicating robust process reliability. For procurement planning, this yield supports consistent supply chain expectations.

Organic Synthesis Protecting Group Chemistry Process Chemistry

Commercial Purity Specifications: ≥97% (GC) as Minimum Procurement Standard

Multiple reputable chemical suppliers specify the purity of tert-butyl methyl(piperidin-4-yl)carbamate at ≥97% as determined by gas chromatography (GC) . This represents a tangible, quantifiable procurement differentiator compared to alternative building blocks that may be offered at lower purities (e.g., 95% minimum) without documented analytical method validation. The GC purity specification ensures minimal interference from related impurities in subsequent synthetic steps.

Quality Control Analytical Chemistry Procurement Specification

Structural Specificity in CCR5 Antagonist Synthesis: N'-Boc-4-methyl-4-aminopiperidine as Essential Building Block

In the synthesis of the potent CCR5 antagonist Sch-350634 (an HIV-1 entry inhibitor), N'-Boc-4-methyl-4-aminopiperidine (i.e., tert-butyl methyl(piperidin-4-yl)carbamate) was employed as a 'smart building block' to achieve a concise and high-yielding synthesis [1]. The methyl substitution on the 4-amino group is structurally required for the pharmacophore of this antagonist class. Substitution with non-methylated analogs (e.g., N-Boc-4-aminopiperidine, CAS 73874-95-0) would yield a different chemical series with divergent biological activity profiles.

Medicinal Chemistry HIV Entry Inhibitors CCR5 Antagonists

Reported Anticonvulsant and Anti-inflammatory Activity of TBMPC

Tert-butyl methyl(piperidin-4-yl)carbamate (TBMPC) has been studied for its anticonvulsant and anti-inflammatory activity . Specifically, it has been reported to reduce the frequency and duration of seizures in animal models and to decrease the production of pro-inflammatory cytokines in cell culture . While quantitative IC50 or ED50 values are not provided in the available technical datasheet, this documented biological activity distinguishes TBMPC from simple Boc-protected piperidine building blocks (e.g., 4-(N-Boc-amino)piperidine) that are primarily inert intermediates.

Neuropharmacology Anticonvulsant Screening In Vivo Pharmacology

Optimal Application Scenarios for Tert-butyl methyl(piperidin-4-yl)carbamate Based on Verified Evidence


Synthesis of N-Methylated Piperidine Pharmacophores in Medicinal Chemistry

In medicinal chemistry programs requiring a 4-(N-methylamino)piperidine moiety, tert-butyl methyl(piperidin-4-yl)carbamate is the preferred protected intermediate. The Boc group ensures that the secondary amine remains masked during early-stage functionalization of the piperidine ring, while the N-methyl group is pre-installed, eliminating the need for a separate N-methylation step that could introduce side products or require harsh conditions . This scenario is particularly relevant for the construction of CCR5 antagonists and other piperazine-based inhibitors where the N-methyl substitution is critical for target engagement [1].

Palladium-Catalyzed Amination Reactions

Tert-butyl methyl(piperidin-4-yl)carbamate has been successfully employed as a substrate in Pd-catalyzed Buchwald-Hartwig aminations to yield 1-heteroaryl-4-(N-Boc-N-methyl)aminopiperidine derivatives in good to excellent yields [2]. The compound's compatibility with DavePhos ligand systems and tolerance of various heteroaryl chlorides make it a robust building block for library synthesis in drug discovery. Procurement of material with verified ≥97% GC purity ensures consistent performance in these catalytic reactions .

Neurological Disorder Drug Candidate Development

Given its documented anticonvulsant activity in animal models and its utility as a synthetic intermediate for neurological disorder-targeting agents, tert-butyl methyl(piperidin-4-yl)carbamate serves a dual-purpose role in CNS drug discovery . Researchers can leverage its intrinsic biological activity as a starting point for structure-activity relationship (SAR) studies, while simultaneously employing its Boc-protected amine handle for further derivatization. This contrasts with non-active Boc-piperidine building blocks that lack any standalone pharmacological profile.

Process Chemistry Scale-Up with Defined Quality Specifications

For process chemists transitioning from discovery to scale-up, the availability of tert-butyl methyl(piperidin-4-yl)carbamate with a well-defined purity specification (≥97% by GC) and a reported synthetic yield benchmark (90%) provides a reliable foundation for route scouting and cost-of-goods estimation . The compound's stability under inert atmosphere storage (2-8°C) further supports its viability in larger-scale procurement and inventory management.

Quote Request

Request a Quote for Tert-butyl methyl(piperidin-4-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.